2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety and a pyridazinone core substituted with a p-tolyl group. The benzodioxole fragment (benzo[d][1,3]dioxol-5-yloxy) is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15-2-4-16(5-3-15)18-7-9-22(27)25(24-18)11-10-23-21(26)13-28-17-6-8-19-20(12-17)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFKZROPCUXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant research findings.
Structural Characteristics
This compound comprises a benzo[d][1,3]dioxole moiety and a pyridazinone group. The presence of various functional groups may contribute to its diverse biological activities. The molecular formula is with a molecular weight of 421.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1021254-00-1 |
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions to form the desired structure. While specific synthetic routes are often proprietary or unpublished, the general approach includes the formation of the benzo[d][1,3]dioxole and pyridazinone components followed by their coupling to yield the final product .
Biological Activities
Preliminary studies indicate that 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide may exhibit several biological activities:
- Antimicrobial Activity : Related compounds have shown significant antimicrobial properties against various bacterial and fungal strains. The lipophilicity of similar compounds has been correlated with enhanced antibacterial activity .
- Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer effects. For instance, derivatives containing pyridazinone structures have demonstrated cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : Some studies suggest that compounds with related structures may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
Case Studies and Research Findings
Research has highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : A study reported that derivatives of pyridazinone exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy .
- Antimicrobial Properties : Another investigation focused on similar compounds indicated moderate to significant antibacterial activities, particularly in lipophilic analogs .
- Enzyme Inhibition Studies : Research showed that certain derivatives displayed selective inhibition against BChE with IC50 values comparable to established inhibitors like physostigmine .
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into two primary components:
- Benzo[d][1,3]dioxole : This moiety is known for its role in enhancing biological activity due to its electron-rich nature.
- Pyridazinone Group : This group is often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Medicinal Chemistry
Research indicates that 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide may exhibit several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes, making it a candidate for drug development targeting diseases where enzyme activity is dysregulated.
- Receptor Binding : The compound's structural features allow it to interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Anticancer Research
The compound has shown promise in anticancer studies, particularly due to the presence of the pyridazinone structure, which has been linked to cytotoxic effects against cancer cell lines. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through specific signaling pathways.
Anti-inflammatory Potential
Given its structural characteristics, the compound may possess anti-inflammatory properties. Research into similar compounds has indicated that derivatives of pyridazinone can effectively reduce inflammation by inhibiting pro-inflammatory cytokines.
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple steps, including the preparation of intermediates like benzodioxole and pyridazinone derivatives. The ability to modify these structures allows for the exploration of various derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Chemical Reactions Analysis
Benzo[d] dioxole Moiety
-
Oxidative Ring Opening : Reacts with strong oxidizing agents (e.g., HNO₃/H₂SO₄) to yield catechol derivatives, which can further undergo esterification or alkylation .
-
Electrophilic Substitution : Bromination or nitration occurs at the 4-position of the dioxole ring under acidic conditions .
Pyridazinone Core
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 6-oxo group to a hydroxyl, forming dihydropyridazinone derivatives .
-
Condensation Reactions : Reacts with hydrazines to form pyridazino[1,2-a]pyridazine derivatives :
Acetamide Linker
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, yielding acetic acid and the ethylenediamine-pyridazinone intermediate .
Biological Interaction-Driven Reactions
In pharmacological studies, the compound undergoes metabolic transformations:
Table 2: Metabolic Reactions
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| 2-(benzo[d] dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide | Amide hydrolysis | Slower hydrolysis due to steric hindrance from p-tolyl group |
| Methoxy-phenyl-pyridazinone derivatives | Pyridazinone oxidation | Faster oxidation due to electron-donating methoxy substituents |
| Diaryl heterocycles | Electrophilic substitution | Higher regioselectivity at the para position of aryl groups |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Structural and Functional Group Analysis
- Pyridazinone vs. Piperazine/Benzimidazole Cores: The pyridazinone ring in the target compound offers distinct electronic properties compared to piperazine (flexible, two-nitrogen ring) or benzimidazole (fused aromatic system). Pyridazinones are known for their planar structure and hydrogen-bonding capacity, which may enhance target selectivity .
- Substituent Effects : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to halogenated analogs (e.g., 3-chlorophenyl in Compound 21, logP ~2.8) . This could improve blood-brain barrier penetration relative to more polar derivatives.
Physicochemical Properties
| Property | Target Compound | Piperazine Derivatives (e.g., 21) | Benzimidazole (4d) | KCH-1521 |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 177–178 (HCl salt) | Not reported | Not reported |
| Yield (%) | Not reported | 65–80 | 60–75 | Not reported |
| Key Functional Groups | Acetamide, pyridazinone | Piperazine, chloro | Benzimidazole, fluoro | N-Acylurea, indole |
- Synthetic Efficiency: Piperazine derivatives (e.g., Compound 21) are synthesized in moderate-to-high yields (65–80%), suggesting robust reaction conditions . The target compound’s synthesis may require similar coupling strategies but with a pyridazinone intermediate.
- Thermal Stability : Piperazine HCl salts exhibit melting points >160°C, indicating high crystallinity . The target compound’s melting point, if similar, would align with stable salt forms.
Pharmacological Implications
- Benzodioxole Role : The benzo[d][1,3]dioxol-5-yloxy group is conserved across multiple analogs (e.g., KCH-1521, Compound 4d) and is associated with enhanced metabolic stability due to reduced oxidative metabolism .
- Fluorine Substitution : Benzimidazole derivatives (e.g., 4d) incorporate fluorine, which improves bioavailability and target affinity . The target compound lacks halogens but uses a p-tolyl group for lipophilic bulk.
- N-Acylurea vs.
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Time/Temperature | Reference |
|---|---|---|---|---|
| 1 | Acid chloride, TEA | Chloroform | 18h, RT | |
| 2 | Ethylenediamine, Piperidine | Ethanol | 2h, 0–5°C |
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Structural elucidation relies on:
- 1H/13C NMR : To confirm aromatic protons (e.g., benzo[d][1,3]dioxol-5-yl at δ 6.7–7.2 ppm) and pyridazinone carbonyl groups (δ 160–170 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly when facing contradictory data on base sensitivity?
Answer:
Yield optimization requires addressing base sensitivity and competing pathways:
- Base Selection : Pyridinyl nitrogen coordination with sulfur atoms (e.g., in dithiazolium intermediates) stabilizes transition states, reducing side reactions. Use weaker bases (e.g., NaHCO₃) for acid-sensitive steps .
- Computational Screening : Tools like quantum chemical calculations predict optimal reaction paths. For example, ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates .
- Parameter Tuning : Adjust stoichiometry (e.g., 1:1 molar ratio of acid chloride to amine) and monitor reaction progress via TLC .
Advanced: What computational strategies are effective in predicting the reactivity of intermediates in the synthesis pathway?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and identify low-energy pathways for pyridazinone ring formation .
- Solvent Effect Modeling : COSMO-RS simulations predict solvent compatibility (e.g., chloroform vs. ethanol) to minimize byproducts .
- Machine Learning : Train models on existing reaction datasets to forecast regioselectivity in heterocyclic couplings .
Advanced: How should researchers resolve contradictions in mechanistic data, such as competing elimination pathways in pyridazinone formation?
Answer:
- Isotopic Labeling : Use deuterated reagents to track proton transfer steps in elimination reactions (e.g., HCl elimination from dithiazolium intermediates) .
- Kinetic Studies : Compare rate constants under varied conditions (pH, temperature) to identify dominant pathways .
- In Situ Monitoring : Employ techniques like Raman spectroscopy to detect transient intermediates (e.g., thienopyrimidinones) .
Advanced: What challenges arise in achieving regioselective functionalization of the pyridazinone core?
Answer:
- Steric Effects : Bulky substituents (e.g., p-tolyl) at position 3 hinder electrophilic attacks at adjacent positions. Use directing groups (e.g., acetamide) to guide reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., oxo) deactivate the pyridazinone ring, necessitating stronger electrophiles for functionalization .
- Catalysis : Transition metal catalysts (e.g., Pd) enable cross-couplings at specific sites, but require ligand optimization to avoid side reactions .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Liquid-Liquid Extraction : Separate organic products using NaHCO₃ (10%) to remove acidic impurities .
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction .
Advanced: How do base strength and structure influence elimination reactions in pyridazinone synthesis?
Answer:
- Weak Bases (e.g., NaHCO₃) : Promote slow deprotonation, favoring controlled elimination (e.g., HCl removal from dithiazolium salts) .
- Strong Bases (e.g., TEA) : Risk over-reaction, leading to ring-opening or polymerization. Stabilize intermediates via coordination (e.g., pyridinyl nitrogen with sulfur) .
Advanced: What methodologies are used to study the electrochemical behavior of related heterocyclic compounds?
Answer:
- Cyclic Voltammetry : Measures redox potentials of pyridazinone derivatives (e.g., oxidation at ~1.2 V vs. Ag/AgCl) .
- Electrochemical Impedance Spectroscopy (EIS) : Assesses charge transfer resistance in thin films for material science applications .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold Hopping : Replace benzo[d][1,3]dioxol-5-yl with bioisosteres (e.g., indole) while retaining H-bonding capacity .
- Side-Chain Modifications : Introduce fluorinated ethyl groups to enhance metabolic stability .
- In Silico Docking : Screen analogs against target proteins (e.g., GABA receptors) using molecular dynamics simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
